cis-1,3-Pentadiene

Catalog No.
S1503407
CAS No.
1574-41-0
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,3-Pentadiene

CAS Number

1574-41-0

Product Name

cis-1,3-Pentadiene

IUPAC Name

(3Z)-penta-1,3-diene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4-

InChI Key

PMJHHCWVYXUKFD-PLNGDYQASA-N

SMILES

CC=CC=C

Canonical SMILES

CC=CC=C

Isomeric SMILES

C/C=C\C=C

Chemical Properties and Potential Applications

cis-1,3-Pentadiene is an organic compound with the formula C5H8. It is a colorless liquid with a strong odor and is classified as a volatile organic compound (VOC) [National Institute of Standards and Technology (.gov), Chemistry WebBook, "1,3-Pentadiene" ]. It has two double bonds, giving it the potential to participate in various chemical reactions.

Researchers have investigated cis-1,3-pentadiene for various applications due to its unique properties. Here are some areas of exploration:

  • Organic synthesis

    As a diene (molecule with two double bonds), cis-1,3-pentadiene can act as a building block in organic synthesis. Its reactivity allows it to participate in Diels-Alder reactions, a powerful tool for constructing complex molecules [American Chemical Society, "Organic Chemistry" ].

  • Polymer chemistry

    Due to the presence of double bonds, cis-1,3-pentadiene can undergo polymerization reactions, forming long-chain molecules called polymers. Researchers have explored its potential for use in the development of new materials with specific properties [Polymer Chemistry, "Metallocene-catalyzed polymerization of 1,3-pentadiene and its derivatives: A review", 2017 ].

cis-1,3-Pentadiene is a colorless liquid at room temperature with a characteristic odor. It is a conjugated diene, meaning it has two carbon-carbon double bonds separated by a single bond. The cis configuration refers to the arrangement of the methyl group and the hydrogen on the same side of the double bond .

The compound has a molecular weight of 68.1170 g/mol. Its structure consists of a chain of five carbon atoms with double bonds between carbons 1-2 and 3-4, and a methyl group attached to carbon 5 .

cis-1,3-Pentadiene is a flammable liquid with a low flash point. It is also considered a moderate health hazard due to its potential for irritation and respiratory problems upon inhalation or skin contact [].

  • Flammability: Flash point -17 °C []
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle the compound with appropriate personal protective equipment in a well-ventilated area [].

While specific biological activities of cis-1,3-pentadiene are not well-documented in the provided sources, it's worth noting that pentadiene structures are found in some biologically important molecules. For instance, methylene-interrupted polyenes, which are 1,4-pentadiene groups, are found in polyunsaturated fatty acids such as linoleic acid, α-linolenic acid, and arachidonic acid .

cis-1,3-Pentadiene has been studied in various interaction contexts:

  • Acid-base interactions: It has been studied as a weak acid in gas phase reactions .
  • Molecular complexes: Its interactions with chloride ions have been investigated using mass spectrometric measurements of ion-molecule equilibria .
  • Thermodynamic studies: The heat of isomerization between cis and trans forms has been measured .

Similar Compounds

Several compounds are structurally similar to cis-1,3-pentadiene:

  • trans-1,3-Pentadiene: The geometric isomer of cis-1,3-pentadiene. It is more stable and more reactive in Diels-Alder reactions .
  • 1,2-Pentadiene: An isomer with the double bonds in different positions.
  • 1,4-Pentadiene: Another isomeric form with the double bonds at the 1 and 4 positions.
  • 2,3-Pentadiene: An isomer with the double bonds at the 2 and 3 positions .
  • 1,3-Butadiene: A similar conjugated diene with one less carbon atom.

cis-1,3-Pentadiene is unique among these compounds due to its specific geometric configuration, which affects its reactivity and physical properties. For example, it is less reactive in Diels-Alder reactions compared to its trans isomer due to steric effects . It also has different thermodynamic properties, such as heat of formation and entropy, compared to its isomers .

XLogP3

2.4

Boiling Point

42.7 °C

LogP

2.4 (LogP)

Melting Point

-114.1 °C

UNII

PT6373J6YO

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (59.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (34.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1574-41-0

Wikipedia

(3Z)-1,3-pentadiene

General Manufacturing Information

1,3-Pentadiene, (3Z)-: ACTIVE

Dates

Modify: 2023-08-15

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